molecular formula C8H12O2 B13789624 1,3-Dimethylcyclopent-2-ene-1-carboxylic acid CAS No. 84884-04-8

1,3-Dimethylcyclopent-2-ene-1-carboxylic acid

Cat. No.: B13789624
CAS No.: 84884-04-8
M. Wt: 140.18 g/mol
InChI Key: XTFPJAUJJQURDE-UHFFFAOYSA-N
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Description

1,3-Dimethylcyclopent-2-ene-1-carboxylic acid is an organic compound characterized by a cyclopentene ring substituted with two methyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethylcyclopent-2-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of 1,3-dimethyl-1,3-butadiene with maleic anhydride followed by hydrolysis can yield the desired compound. Another method involves the use of organometallic reagents, such as Grignard reagents, to introduce the carboxylic acid group onto a cyclopentene ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylcyclopent-2-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,3-Dimethylcyclopent-2-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethylcyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene-1-carboxylic acid: Lacks the methyl groups, resulting in different reactivity and properties.

    1,2-Dimethylcyclopent-2-ene-1-carboxylic acid: The position of the methyl groups affects the compound’s steric and electronic properties.

    Cyclopentane-1-carboxylic acid: Saturated ring structure, leading to different chemical behavior.

Uniqueness

1,3-Dimethylcyclopent-2-ene-1-carboxylic acid is unique due to the presence of both methyl groups and the carboxylic acid group on a cyclopentene ring. This combination imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

84884-04-8

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1,3-dimethylcyclopent-2-ene-1-carboxylic acid

InChI

InChI=1S/C8H12O2/c1-6-3-4-8(2,5-6)7(9)10/h5H,3-4H2,1-2H3,(H,9,10)

InChI Key

XTFPJAUJJQURDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC1)(C)C(=O)O

Origin of Product

United States

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